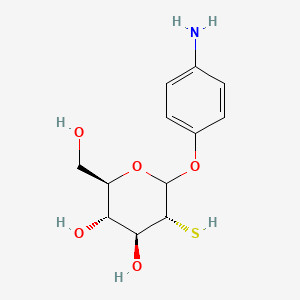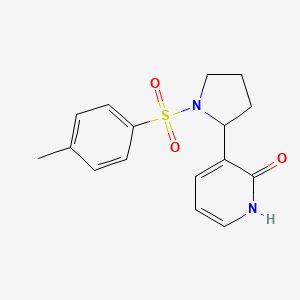
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a compound that features a pyridine ring substituted with a tosylated pyrrolidine moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the reaction of pyridin-2-ol with a tosylated pyrrolidine derivative. The reaction conditions often include the use of solvents such as dioxane or ethyl alcohol, and may require the presence of catalysts like trifluoroacetic acid or L-proline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the tosyl group or reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
科学研究应用
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with various molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Pyridin-2-ol: Shares the pyridine core but lacks the tosylated pyrrolidine moiety.
Pyrrolidin-2-one: Contains a pyrrolidine ring but differs in the functional groups attached.
3-Iodopyrroles: Feature a pyrrole ring with an iodine substituent, offering different reactivity and biological properties.
Uniqueness
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is unique due to the combination of the pyridine ring and the tosylated pyrrolidine moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs .
属性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O3S/c1-12-6-8-13(9-7-12)22(20,21)18-11-3-5-15(18)14-4-2-10-17-16(14)19/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,19) |
InChI 键 |
MTJRJVAFLSUDNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




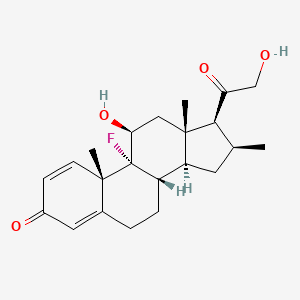



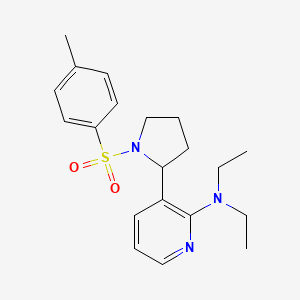

![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
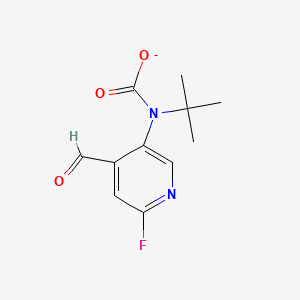
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
